8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Overview
Description
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Scientific Research Applications
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Safety and Hazards
The safety information for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Preparation Methods
The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the spiro compound to its corresponding amine derivatives.
Mechanism of Action
The mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione can be compared with other spiro compounds, such as:
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but with a benzene ring fused to the spiro system, which may result in different chemical and biological properties.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific spiro structure and the presence of the benzyl group, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-10-15(14(19)16-13)6-8-17(9-7-15)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADWVQZLQNWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622493 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-48-5 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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